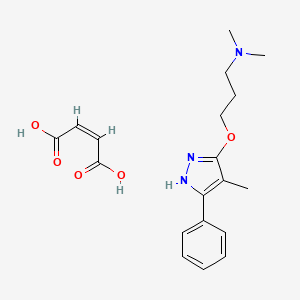

N,N-Dimethyl-3-((4-methyl-5-phenyl-1H-pyrazol-3-yl)oxy)propan-1-amine maleate

Description

Properties

Molecular Formula |

C19H25N3O5 |

|---|---|

Molecular Weight |

375.4 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;N,N-dimethyl-3-[(4-methyl-5-phenyl-1H-pyrazol-3-yl)oxy]propan-1-amine |

InChI |

InChI=1S/C15H21N3O.C4H4O4/c1-12-14(13-8-5-4-6-9-13)16-17-15(12)19-11-7-10-18(2)3;5-3(6)1-2-4(7)8/h4-6,8-9H,7,10-11H2,1-3H3,(H,16,17);1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

ODZDMNWPNKBIAW-BTJKTKAUSA-N |

Isomeric SMILES |

CC1=C(NN=C1OCCCN(C)C)C2=CC=CC=C2.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CC1=C(NN=C1OCCCN(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Formation

The pyrazole ring is typically synthesized via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or equivalents. For the 4-methyl-5-phenyl substitution pattern:

- Method: Condensation of phenyl-substituted β-ketoesters or diketones with methylhydrazine under acidic or neutral conditions.

- Conditions: Reflux in ethanol or other suitable solvents, sometimes catalyzed by acids or bases to promote cyclization.

- Outcome: Formation of 4-methyl-5-phenyl-1H-pyrazole with high regioselectivity.

Ether Linkage Formation (Oxypropylation)

The key step involves attaching the pyrazole moiety to the 3-dimethylaminopropyl chain via an ether bond at the 3-position of the propan-1-amine:

- Method: Nucleophilic substitution or Williamson ether synthesis.

- Typical Procedure:

- The pyrazole hydroxyl group (or a suitable leaving group derivative such as a halide) is reacted with 3-dimethylaminopropyl halide or 3-dimethylaminopropanol derivatives.

- Use of a base (e.g., potassium carbonate) to deprotonate the pyrazole hydroxyl, enhancing nucleophilicity.

- Solvent: Polar aprotic solvents like DMF or DMSO to facilitate SN2 reaction.

- Temperature: Moderate heating (50–100 °C) to drive the reaction.

- Purification: Extraction and chromatographic techniques to isolate the ether product.

Introduction and Retention of N,N-Dimethylamino Group

The N,N-dimethylamino group on the propan-1-amine side chain is either introduced prior to ether formation or retained if starting from a pre-functionalized amine:

- Method: Reductive amination or alkylation of primary amines with formaldehyde and formic acid (Eschweiler–Clarke reaction) or methyl iodide.

- Alternative: Use of commercially available N,N-dimethyl-3-aminopropanol as a starting material.

- Control: Reaction conditions are optimized to avoid over-alkylation or side reactions.

Maleate Salt Formation

To improve the compound’s physicochemical properties such as solubility and stability, the free base is converted into its maleate salt:

- Method: Dissolution of the free base in an appropriate solvent (e.g., ethanol or water) followed by addition of stoichiometric maleic acid.

- Conditions: Stirring at ambient temperature until salt precipitation.

- Isolation: Filtration and drying under vacuum.

Representative Data Table of Preparation Parameters

| Step | Reagents/Starting Materials | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Pyrazole ring synthesis | Phenyl diketone + methylhydrazine | Reflux in ethanol, acid catalysis | 75–85 | High regioselectivity for 4-methyl-5-phenyl pyrazole |

| Ether linkage formation | Pyrazole-OH + 3-(N,N-dimethylamino)propyl halide | K2CO3, DMF, 80 °C, 12 h | 65–78 | Williamson ether synthesis, SN2 mechanism |

| Amine functionalization | Primary amine + formaldehyde + formic acid | Reflux, 4–6 h | 80–90 | Eschweiler–Clarke methylation |

| Maleate salt formation | Free base + maleic acid | Room temperature, stirring 2 h | >95 | Precipitation and isolation |

Research Findings and Optimization Notes

- Yield Optimization: The ether formation step is critical; use of polar aprotic solvents and controlled temperature improves yield and purity.

- Purity Control: Chromatographic purification after ether formation ensures removal of unreacted starting materials and side products.

- Salt Formation: Maleate salt formation enhances compound stability and crystallinity, facilitating handling and formulation.

- Scalability: The described methods are amenable to scale-up with appropriate solvent and reagent adjustments, as indicated in patent literature for related pyrazole derivatives.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-((4-methyl-5-phenyl-1H-pyrazol-3-yl)oxy)propan-1-amine maleate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and ether linkages.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N,N-Dimethyl-3-((4-methyl-5-phenyl-1H-pyrazol-3-yl)oxy)propan-1-amine maleate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-((4-methyl-5-phenyl-1H-pyrazol-3-yl)oxy)propan-1-amine maleate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Structural Analogues

A comparative analysis of structural features and functional groups reveals key similarities and differences:

Key Observations :

- The target compound’s pyrazole core distinguishes it from pyridine-based analogs like CPM and pheniramine. Pyrazole derivatives often exhibit enhanced metabolic stability compared to pyridines due to reduced susceptibility to oxidation .

- The maleate counterion is common among these compounds, improving aqueous solubility and bioavailability .

Pharmacological Activity

- Chlorpheniramine Maleate (CPM) : A potent H1 antagonist (Ki = 2 nM) with SNRI activity, used for allergic conditions .

- Target Compound : While direct data are lacking, the pyrazole moiety may modulate receptor binding kinetics. Pyrazole-containing drugs often exhibit dual activity (e.g., antihistamine and anti-inflammatory effects) due to their planar aromatic structure .

- Rac-Duloxetine-D7 Maleate: Features a thiophene-naphthalene core and acts as an SNRI, highlighting the role of heterocyclic diversity in targeting monoamine transporters .

Impurity Profiles

- CPM Impurities : Include N-oxide derivatives (e.g., chlorphenamine N-oxide maleate) formed during oxidation .

- Target Compound Impurities: Potential impurities may arise from incomplete pyrazole ring closure or side-chain alkylation byproducts. Analytical methods like micellar HPLC (used for CPM ) could be adapted for impurity profiling.

Computational and Crystallographic Analysis

- Noncovalent Interactions: The target compound’s pyrazole oxygen and maleate carboxyl groups likely engage in hydrogen bonding, similar to CPM’s interactions with histamine receptors .

- Crystallography : Tools like SHELX and ORTEP could resolve its crystal structure, aiding in understanding packing efficiency and stability.

Regulatory and Industrial Relevance

Biological Activity

N,N-Dimethyl-3-((4-methyl-5-phenyl-1H-pyrazol-3-yl)oxy)propan-1-amine maleate, with the CAS number 86871-71-8, is a compound that incorporates a pyrazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of approximately 375.42 g/mol. The structure includes a dimethylamino group and a pyrazole derivative, which are critical for its biological effects.

| Property | Value |

|---|---|

| CAS Number | 86871-71-8 |

| Molecular Formula | C19H25N3O5 |

| Molecular Weight | 375.42 g/mol |

| Boiling Point | 420.3°C |

| Flash Point | 208°C |

Biological Activities

Pyrazole derivatives, including the compound , have been widely studied for their various biological activities:

- Anti-inflammatory Effects : Pyrazole compounds are known to exhibit anti-inflammatory properties. For instance, celecoxib, a well-known pyrazole derivative, acts as a selective COX-2 inhibitor, reducing inflammation and pain .

- Antitumor Activity : Research indicates that certain pyrazole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of specific substituents on the pyrazole ring can enhance these effects .

- Antimicrobial Properties : Some studies have reported that pyrazole derivatives possess antimicrobial activity against various pathogens. This includes both bacterial and fungal strains, suggesting potential applications in treating infections .

- CNS Activity : Compounds with similar structures have shown promise in neuropharmacology, potentially acting as anxiolytics or antidepressants. The mechanism often involves modulation of neurotransmitter systems such as serotonin and dopamine .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Many pyrazole derivatives act by inhibiting specific enzymes involved in inflammatory processes or tumorigenesis.

- Modulation of Signaling Pathways : These compounds may influence signaling pathways related to cell survival and apoptosis, thereby affecting cancer cell proliferation.

Case Studies

Several studies have highlighted the potential of pyrazole derivatives in clinical applications:

- Study on Anti-inflammatory Activity : A study demonstrated that a related pyrazole compound significantly reduced edema in animal models when administered at specific dosages . The study concluded that the compound's efficacy was comparable to traditional NSAIDs.

- Antitumor Research : In vitro studies indicated that certain pyrazole derivatives could induce apoptosis in cancer cell lines through caspase activation pathways . This suggests potential for development as anticancer agents.

- Neuropharmacological Effects : Research involving animal models showed that compounds with similar structures exhibited anxiolytic effects when tested in behavioral assays, indicating their potential use in treating anxiety disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.